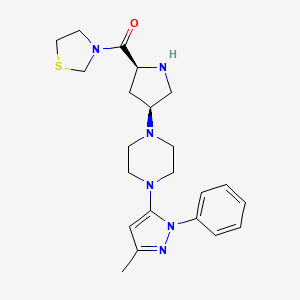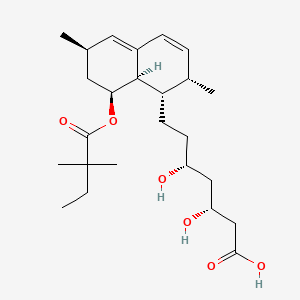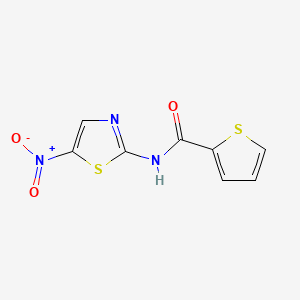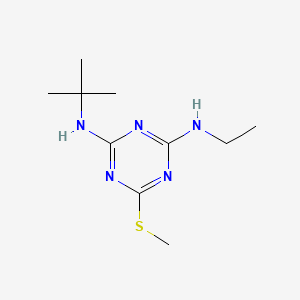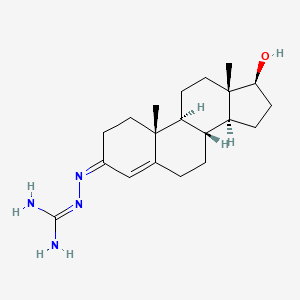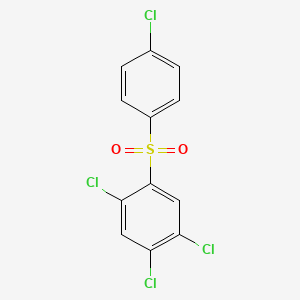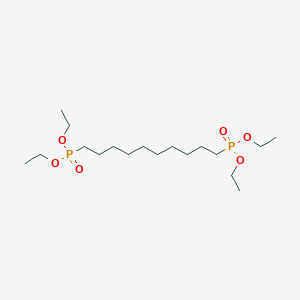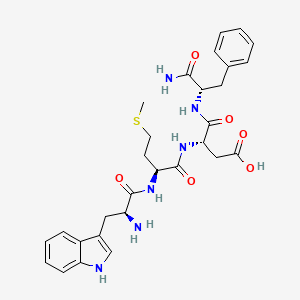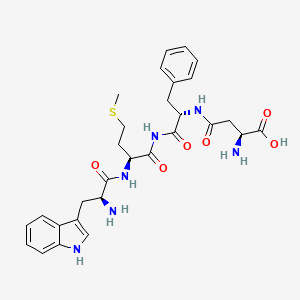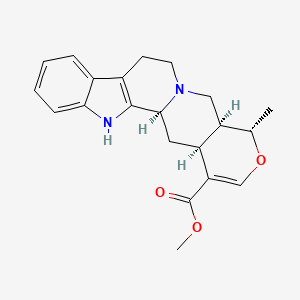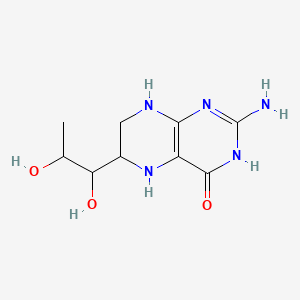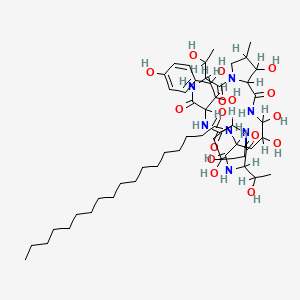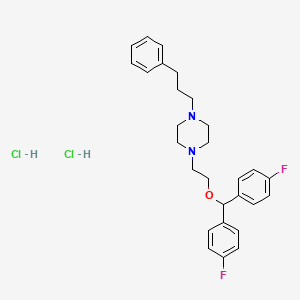
Vanoxerine dihydrochloride
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Vanoxerine dihydrochloride, also known as GBR 12909 dihydrochloride, is a highly selective dopamine transporter antagonist . It binds to the target site on the dopamine transporter (DAT) with a much stronger affinity than cocaine . This compound also has a strong affinity for the sigma receptor .
Mode of Action
This compound inhibits dopamine reuptake by binding and blocking the dopamine transporter . This action results in an increase in the amount of dopamine in the synapse . Unlike cocaine, which also blocks the dopamine transporter, this compound inhibits the release of dopamine . This combined effect only slightly elevates dopamine levels, giving vanoxerine only mild stimulant effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine reuptake pathway . By inhibiting the reuptake of dopamine, this compound increases the amount of dopamine in the synapse . This can have downstream effects on various dopamine-dependent neurological processes.
Pharmacokinetics
It is known that the compound has a high affinity for the dopamine transporter and a slower dissociation rate than cocaine .
Result of Action
The primary result of this compound’s action is an increase in the amount of dopamine in the synapse . This can have various effects at the molecular and cellular level, depending on the specific neurological processes that are dopamine-dependent. For example, in primates, the intravenous administration of vanoxerine reduced cocaine self-administration .
Analyse Biochimique
Biochemical Properties
Vanoxerine dihydrochloride has been shown to interact with several enzymes and proteins. It is a highly selective dopamine transporter antagonist, meaning it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . This property has led to its investigation as a potential treatment for cocaine addiction . Additionally, it has been identified as a new CDK2/4/6 inhibitor , indicating that it interacts with these cyclin-dependent kinases, which play critical roles in cell cycle progression .
Cellular Effects
In human hepatocellular carcinoma cells, this compound treatment has been shown to cause G1-arrest, induce apoptosis, and reduce the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb . It has also been shown to block cardiac ion channels at a cellular level .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. As a dopamine transporter antagonist, it binds and blocks the dopamine transporter, inhibiting dopamine reuptake . As a CDK2/4/6 inhibitor, it reduces the expressions of CDK2/4/6, cyclin D/E, retinoblastoma protein (Rb), as well as the phosphorylation of CDK2/4/6 and Rb .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in human hepatocellular carcinoma cells, the effects of this compound on cell cycle profiles were determined after treatment for 6, 12, or 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving BALB/C nude mice subcutaneously xenografted with Huh7 cells, this compound injection for 21 days produced significant anti-tumor activity .
Metabolic Pathways
As a dopamine transporter antagonist, it is likely involved in the dopamine metabolic pathway .
Transport and Distribution
This compound is capable of crossing the blood-brain barrier and distributing to several organs such as fat tissue, lungs, liver, and the gastrointestinal tract .
Subcellular Localization
Given its ability to cross the blood-brain barrier and its interactions with various enzymes and proteins, it is likely that it is distributed throughout various compartments within the cell .
Méthodes De Préparation
La synthèse du chlorhydrate de GBR 12909 implique plusieurs étapes :
Matériaux de départ : La synthèse commence par la préparation de la 1-(2-Bis(4-fluorophényl)méthoxy)éthyl)-4-(3-phénylpropyl)pipérazine.
Conditions de réaction : Le composé est synthétisé par une série de réactions impliquant l'utilisation de réactifs tels que le chlorure de 4-fluorobenzyl, la pipérazine et le bromure de phénylpropyle. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour assurer un rendement et une pureté élevés.
Production industrielle : À l'échelle industrielle, la synthèse du chlorhydrate de GBR 12909 implique l'utilisation de réacteurs de grande taille et de systèmes de purification pour produire le composé en grandes quantités.
Analyse Des Réactions Chimiques
Le chlorhydrate de GBR 12909 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipérazine, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe phénylpropyle, conduisant à la formation d'analogues réduits.
Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des groupes fluorophényle, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers agents halogénants. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour assurer la sélectivité et le rendement.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers analogues oxydés, réduits et substitués du chlorhydrate de GBR 12909.
Applications De Recherche Scientifique
Le chlorhydrate de GBR 12909 a un large éventail d'applications en recherche scientifique :
Chimie : En chimie, il est utilisé comme composé de référence pour l'étude des relations structure-activité des inhibiteurs du transporteur de dopamine.
Biologie : En biologie, il est utilisé pour étudier le rôle de la dopamine dans divers processus physiologiques, notamment la neurotransmission et le comportement.
Médecine : En médecine, il est utilisé pour étudier les effets thérapeutiques potentiels des inhibiteurs du transporteur de dopamine dans le traitement de troubles neurologiques tels que la maladie de Parkinson et le trouble de déficit de l'attention avec hyperactivité (TDAH).
5. Mécanisme d'action
Le chlorhydrate de GBR 12909 exerce ses effets en inhibant le transporteur de dopamine (DAT). Cette inhibition empêche la recapture de la dopamine dans les neurones présynaptiques, ce qui entraîne une augmentation des niveaux de dopamine extracellulaire. Le composé se lie au DAT avec une forte affinité, bloquant la fonction du transporteur et renforçant ainsi la signalisation dopaminergique. Ce mécanisme est similaire à celui de la cocaïne, mais le chlorhydrate de GBR 12909 a une durée d'action plus longue et moins d'effets comportementaux négatifs .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de GBR 12909 est unique parmi les inhibiteurs du transporteur de dopamine en raison de sa forte sélectivité et de sa longue durée d'action. Parmi les composés similaires, on peut citer :
Vanoxérine (GBR 12909) : La vanoxérine est un inhibiteur de la recapture de la dopamine compétitif, puissant et hautement sélectif, avec des propriétés similaires à celles du chlorhydrate de GBR 12909.
Le chlorhydrate de GBR 12909 se distingue par sa forte affinité pour le transporteur de dopamine et sa capacité à produire des effets durables avec moins de conséquences comportementales négatives.
Propriétés
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSKSYCRFWIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042570 | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-78-7 | |
| Record name | Vanoxerine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANOXERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


